Butirosin sulphate

Description

Historical Context of Butirosin (B1197908) Sulphate Discovery and Isolation

The journey of butirosin from microbial metabolite to a compound of academic interest began with its isolation from bacterial fermentation products. Early research efforts were dedicated to identifying its source and characterizing its fundamental chemical properties.

Butirosin was first identified as a product of microbial fermentation, specifically originating from the filtrates of cultures grown under controlled conditions. This discovery highlighted the potential of microorganisms as sources of novel bioactive compounds.

The primary source for the initial isolation and characterization of butirosin was the bacterium Bacillus circulans nih.govasm.orgchemwatch.netnih.govasm.orgmicrobiologyresearch.orgloinc.org. Researchers employed ion-exchange chromatography techniques, particularly using resins like IRC-50, to separate and purify the antibiotic complex from the fermentation broth nih.govasm.org. The mucoid nature of the culture filtrates presented specific challenges that necessitated tailored isolation protocols asm.org. Later studies also referred to Niallia (formerly Bacillus) circulans as a producer mdpi.compreprints.org.

Further investigations revealed that butirosin is also produced by Bacillus vitellinus, a species subsequently reclassified as Paenibacillus chitinolyticus mdpi.compreprints.org. This finding expanded the known microbial origins of butirosin and contributed to a deeper understanding of its biosynthetic pathways across different bacterial genera mdpi.compreprints.orgucl.ac.uk. Research involving the sequencing of the B. vitellinus NBRC 13296 genome provided insights into the butirosin biosynthetic gene clusters (BGCs) within this organism mdpi.compreprints.org.

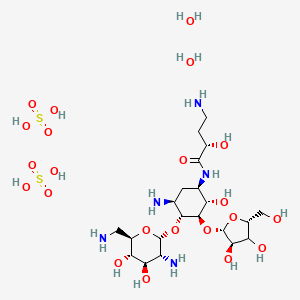

Upon isolation, butirosin was characterized as a water-soluble aminoglycosidic antibiotic complex nih.govasm.orgchemwatch.net. It was found to be composed of at least two main isomeric components, designated butirosin A and butirosin B nih.govasm.orgnih.gov. Both components demonstrated activity against a range of gram-positive and gram-negative bacteria, indicating a broad spectrum of action chemwatch.netasm.orgmdpi.comnih.gov. Early research also noted its structural relationship to other established aminoglycosides like kanamycin (B1662678), gentamicin (B1671437), and neomycin, suggesting a shared mechanism of action involving interference with bacterial protein synthesis . A key distinguishing feature identified was the presence of a unique (S)-4-amino-2-hydroxybutyryl moiety mdpi.comnih.govnih.govresearchgate.net. The molecular formula for the complex was determined to be C21H41N5O12 nih.govasm.orgnih.govmedkoo.comnih.govchemspider.com.

Origin from Microbial Fermentation Filtrates

Structural Classification within Aminoglycoside Antibiotics

The structural framework of butirosin places it firmly within the class of aminoglycoside antibiotics, a group distinguished by their common core structure and mechanism of action.

A defining characteristic of many clinically significant aminoglycosides, including butirosin, is the presence of a 2-deoxystreptamine (B1221613) (2-DOS) moiety ontosight.airesearchgate.netacs.orgresearchgate.netmhmedical.com. 2-DOS serves as the central aglycone, a bicyclic cyclohexane (B81311) derivative featuring amino groups at positions 1 and 3 ontosight.aiacs.org. This core structure is crucial for the antibiotic's activity, as it plays a pivotal role in binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis ontosight.aiacs.org.

Aminoglycosides are further classified based on the substitution pattern of the 2-DOS ring. Butirosin, for instance, is characterized by a 4,5-disubstituted 2-DOS core mdpi.compreprints.org. Attached to this core are aminoglycosidic rings and, notably, the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, which is believed to confer resistance against common aminoglycoside-modifying enzymes mdpi.comnih.govnih.govresearchgate.net. This unique side chain distinguishes butirosin from other 2-DOS-containing aminoglycosides like neomycin, kanamycin, and gentamicin .

Significance of the 4,5-Disubstituted 2-Deoxystreptamine Core

The foundation of Butirosin's structure, like many other aminoglycoside antibiotics, is the 2-deoxystreptamine (2-DOS) aglycone. This bicyclic cyclohexane derivative, featuring amino groups at positions 1 and 3, serves as the central scaffold to which other amino sugar moieties are attached researchgate.netasm.org. The 2-DOS core is crucial for the antibiotic's interaction with bacterial ribosomes, specifically binding to the 16S ribosomal RNA (rRNA) within the decoding A-site asm.orgasm.orgasm.orgmcmaster.ca. This binding event is critical for inhibiting bacterial protein synthesis by inducing errors in mRNA translation and halting the translocation of tRNA-mRNA complexes asm.orgmcmaster.ca.

Butirosin belongs to the 4,5-disubstituted class of 2-DOS aminoglycosides, a classification that distinguishes it from the more prevalent 4,6-disubstituted compounds such as gentamicin and kanamycin asm.orgasm.orgresearchgate.net. This structural difference influences its interaction with the ribosomal target and its susceptibility to various resistance mechanisms. Research into the 4,5-disubstituted core and its modifications aims to enhance ribosomal target selectivity and overcome resistance strategies employed by bacteria, such as enzymatic inactivation or ribosomal alterations asm.orgnih.govnih.govacs.orgresearchgate.netpnas.org. The inherent rigidity of the 2-DOS scaffold allows for precise positioning within the rRNA binding pocket, facilitating essential hydrogen bonds with key nucleotides like A1408 and G1491, which are vital for its antibacterial potency .

The existence of two main isomers, Butirosin A and Butirosin B, further highlights the structural nuances associated with the 2-DOS core and its attached sugar moieties. These isomers differ in the pentofuranosyl substituent linked at position 5 of the 2-DOS core: Butirosin A features a β-D-xylofuranosyl group, while Butirosin B incorporates a β-D-ribofuranosyl group .

Table 1: Distinguishing Features of Butirosin A and B Isomers

| Property | Butirosin A | Butirosin B |

| Pentofuranosyl Sugar | β-D-xylofuranosyl | β-D-ribofuranosyl |

| Configuration at C2' | R-configuration (xylose) | S-configuration (ribose) |

| Biosynthetic Prevalence | 80–85% of total Butirosin | 15–20% of total Butirosin |

Unique Structural Moiety: (2S)-4-Amino-2-Hydroxybutyrate (AHBA) Side Chain at C-1

A hallmark of Butirosin, setting it apart from many other aminoglycosides, is the (2S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the C-1 amino group of the 2-DOS aglycone researchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govacs.orgnih.gov. This unique moiety is not merely a structural curiosity but confers significant functional advantages, particularly in evading bacterial resistance mechanisms.

Biosynthesis and Structural Attributes of AHBA: The AHBA side chain is biosynthesized from L-glutamate through a series of enzymatic steps, involving specific acyl carrier proteins (ACPs) and enzymes such as BtrI, BtrJ, BtrK, BtrO, and BtrV nih.gov. The enzyme BtrH, in conjunction with BtrG, is responsible for transferring the AHBA moiety from an acyl carrier protein (ACP) to the parent aminoglycoside, ribostamycin (B1201364) researchgate.netebi.ac.uk. The stereochemistry at the C2 hydroxyl group is specifically (S) .

Role in Resistance Evasion: The primary significance of the AHBA side chain in academic research stems from its ability to confer resistance against aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside N-acetyltransferases (AACs) researchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov. These enzymes are a major cause of aminoglycoside resistance in bacteria, as they chemically modify the antibiotic, rendering it inactive. The AHBA moiety, with its specific steric and electronic properties, is believed to sterically hinder the access of these AMEs to the crucial C-1 amino group of the 2-DOS core, thereby preserving Butirosin's antibacterial activity even in the presence of resistance-conferring enzymes researchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov. This mechanism makes Butirosin and related AHBA-containing compounds valuable for treating infections caused by resistant strains. The incorporation of the AHBA moiety into clinically important semi-synthetic aminoglycosides like amikacin (B45834) and arbekacin (B1665167) underscores its established role in overcoming resistance researchgate.netmdpi.comresearchgate.net.

Table 2: Physicochemical Characteristics of Butirosin

| Property | Value/Description |

| Molecular Formula | C₂₁H₄₁N₅O₁₂ |

| Molecular Weight | 555.58 g/mol |

| Solubility | Highly soluble in water; moderate in methanol |

| Optical Rotation | [α]D²⁵ +29° (c = 2 in water) |

| pKa Values | 5.5, 7.2, 8.5, 9.4 (ionizable amino groups) |

| Stability | Stable in acidic conditions; degrades above 225°C |

| Sulfate Salt Form | C₂₁H₄₁N₅O₁₂·2H₂SO₄·2H₂O (enhanced aqueous solubility) |

Table 3: Example of In Vitro Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) | Activity Against Gentamicin Resistance |

| Staphylococcus aureus | 12 | Sensitive |

| Escherichia coli | 25 | Sensitive |

| Klebsiella pneumoniae | 20 | Moderate sensitivity |

| Pseudomonas aeruginosa | 15 | Effective against resistant strains |

Summary of Research Findings: Academic research has elucidated the complex biosynthetic pathway of Butirosin, identifying key genes and enzymes responsible for constructing its unique structure researchgate.netmdpi.comresearchgate.netnih.govnih.gov. The critical role of the AHBA side chain in evading aminoglycoside-modifying enzymes (AMEs) is a significant finding that has informed the development of new semi-synthetic aminoglycosides researchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov. Ongoing studies continue to explore modifications of the 2-DOS core and other structural elements to enhance target selectivity, broaden antibacterial spectra, and mitigate toxicity asm.orgnih.govnih.govacs.orgresearchgate.netpnas.org. The inherent advantages of Butirosin's structure position it as a valuable model for future antibiotic discovery and development efforts.

Compound Names Mentioned:

| Compound Name |

|---|

| Butirosin sulphate |

| Butirosin |

| 2-deoxystreptamine (2-DOS) |

| (2S)-4-Amino-2-Hydroxybutyrate (AHBA) |

| β-D-xylofuranosyl |

| β-D-ribofuranosyl |

| Gentamicin |

| Kanamycin |

| Neomycin |

| Paromomycin |

| Ribostamycin |

| Amikacin |

| Arbekacin |

| Sisomicin |

| Netilmicin |

| Dibekacin |

| Plazomicin |

| Isepamicin |

| Apramycin |

| Tobramycin |

| Streptomycin |

| Hygromycin A |

| Spectinomycin |

| Fortimicin |

| Validamycin A |

| Acarbose |

| Neamine (B104775) |

| Streptidine |

| 3,6-anhydro-L-galactose |

| L-glutamate |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H49N5O22S2 |

|---|---|

Molecular Weight |

787.8 g/mol |

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid;dihydrate |

InChI |

InChI=1S/C21H41N5O12.2H2O4S.2H2O/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4;;/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4);2*1H2/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-;;;;/m0..../s1 |

InChI Key |

IUQWHBUMCWSQIM-KCHIYZKNSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Advanced Research on Butirosin Sulphate Biosynthesis

Elucidation of the Biosynthetic Gene Cluster (BGC)

The biosynthesis of butirosin (B1197908), a 2-deoxystreptamine (B1221613) (DOS)-containing aminoglycoside antibiotic, is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). nih.gov Initial research on the butirosin-producing bacterium Bacillus circulans led to the purification of 2-deoxy-scyllo-inosose (B3429959) synthase, a key enzyme in the pathway, and the subsequent cloning of its corresponding gene, btrC. nih.gov Using this gene as a starting point, a gene-walking approach was employed to identify and sequence the surrounding gene cluster. nih.gov

The butirosin BGC in Bacillus circulans SANK 72073 has been extensively studied, leading to the identification of numerous open reading frames (ORFs) designated as btr genes. nih.govnih.gov Initial studies identified a core set of genes, and subsequent extended sequence analysis revealed additional ORFs, expanding the known cluster to approximately 24 kilobases. nih.gov Gene disruption experiments have been crucial in confirming the function of these genes; for instance, disruption of btrB, btrC, btrD, and btrM resulted in a complete loss of antibiotic production, confirming their essential role in the biosynthetic pathway. nih.gov The cluster, denoted as btrA-X, contains genes responsible for the synthesis of the 2-deoxystreptamine core, sugar modifications, and assembly of the final butirosin molecule. researchgate.net

The table below summarizes some of the identified btr genes and their putative functions based on sequence homology and experimental evidence.

| Gene | Putative Function/Product | Source(s) |

| btrA | Hypothetical protein | secondarymetabolites.org |

| btrB | Putative hexosaminyl-6'-aminotransferase | secondarymetabolites.org |

| btrC | 2-deoxy-scyllo-inosose synthase | nih.govsecondarymetabolites.org |

| btrC2 | Subunit of heterodimeric 2-deoxy-scyllo-inosose synthase, involved in stabilization | nih.govresearchgate.net |

| btrD | Hypothetical protein | secondarymetabolites.org |

| btrE | Putative 3-amino-2,3-dideoxy-scyllo-inositol 1-dehydrogenase (likely non-functional) | secondarymetabolites.orgnih.gov |

| btrL | Putative biosynthetic protein; phosphoribosyltransferase | secondarymetabolites.orgnih.gov |

| btrM | Paromamine synthase | secondarymetabolites.org |

| btrN | Radical SAM dehydrogenase | secondarymetabolites.orgacs.org |

| btrP | Putative biosynthetic protein; phosphatase | nih.gov |

| btrQ, W, X | Believed to be involved in the butirosin exporting system | nih.govresearchgate.net |

Comparative genomic analysis has provided significant insights into the conservation and diversity of butirosin BGCs across different producing organisms. mdpi.com Studies have compared the BGCs from various strains, including Niallia circulans (formerly Bacillus circulans), Paenibacillus chitinolyticus (to which the butirosin producer Bacillus vitellinus was reclassified), and other Paenibacillus species. mdpi.comresearchgate.net

This research revealed a highly conserved core set of biosynthetic genes present in all analyzed butirosin BGCs. mdpi.com These common genes include BtrA, BtrB, BtrC, BtrD, BtrE, BtrF, BtrG, BtrH, BtrI, BtrJ, BtrK, BtrL, BtrM, BtrN, BtrO, BtrP, BtrS, BtrT, and BtrV. mdpi.com Notably, these core genes are typically located in the same transcriptional orientation, suggesting a strong evolutionary pressure to maintain this organization for efficient biosynthesis. mdpi.com Upstream of this core region, the genes BtrQ, BtrW, BtrX, BtrY, and BtrZ are also found in a consecutive order and the same transcriptional orientation. mdpi.com The presence of butirosin-like BGCs has also been noted in other species, such as Bacillus velezensis, although sometimes with low sequence similarity, indicating the potential for the production of novel butirosin analogues. nih.govd-nb.info

Enzymatic Mechanisms in Butirosin Sulphate Biosynthesis

The assembly of butirosin is a complex process involving a series of enzymatic reactions. A critical part of this pathway is the formation of the central aminocyclitol core, 2-deoxystreptamine (2-DOS), which serves as the scaffold for subsequent glycosylation and modification steps. researchgate.net

The biosynthesis of the 2-DOS core begins with a common precursor from primary metabolism, D-glucose-6-phosphate. researchgate.net This initial substrate undergoes a series of transformations catalyzed by enzymes encoded within the btr gene cluster to form the characteristic aminocyclitol structure.

BtrC is the key enzyme that catalyzes the first committed step in the biosynthesis of the 2-DOS aminocyclitol core. nih.govfrontiersin.org Identified as a 2-deoxy-scyllo-inosose (DOI) synthase, BtrC utilizes glucose-6-phosphate as its substrate to perform a complex, multi-step carbocyclization reaction. researchgate.netfrontiersin.org This reaction, which requires NAD+ and Co2+ as cofactors, transforms the linear sugar phosphate (B84403) into the carbocyclic intermediate, DOI. researchgate.net

Further research has revealed that the functional DOI synthase in B. circulans is a heterodimer, composed of the BtrC protein and a smaller 20-kDa subunit, BtrC2. nih.govresearchgate.net While BtrC contains the catalytic machinery, the BtrC2 subunit is essential for antibiotic production. nih.govresearchgate.net Disruption of the btrC2 gene abolishes butirosin biosynthesis. nih.govresearchgate.net The function of BtrC2 appears to be indirect; it is thought to stabilize the DOI synthase complex and regulate its enzymatic activity. nih.govresearchgate.net

Following the initial cyclization and a subsequent transamination step to form 2-deoxy-scyllo-inosamine (B1216308) (DOIA), the pathway requires an oxidation reaction. acs.org This step is catalyzed by BtrN, an unusual dehydrogenase that belongs to the radical S-adenosylmethionine (SAM) superfamily of enzymes. nih.govacs.org Gene disruption of btrN in B. circulans was shown to interrupt the biosynthetic pathway between DOIA and the final 2-DOS core. acs.org

In vitro assays confirmed that BtrN catalyzes the two-electron oxidation of the C3 hydroxyl group of DOIA to a ketone, yielding 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI). acs.orgnih.gov Unlike most dehydrogenases in other aminoglycoside pathways that use NAD(P)+ as a cofactor, BtrN employs a radical-based mechanism. nih.gov The enzyme contains two [4Fe-4S] clusters. nih.govpnas.org One cluster binds and reductively cleaves SAM to generate a highly reactive 5'-deoxyadenosyl radical. nih.gov This radical initiates catalysis by abstracting a hydrogen atom from the substrate. nih.gov An auxiliary [4Fe-4S] cluster is then implicated in facilitating the subsequent oxidation of the substrate radical. pnas.org Interestingly, the butirosin BGC also contains a gene, btrE, which is homologous to the more common NAD(P)+-dependent dehydrogenases, but it appears to be non-functional and is considered an evolutionary remnant. nih.gov Structural analysis of BtrN revealed that it has a modified (β5/α4) core fold, a variation on the canonical (β/α)6 architecture typical of AdoMet radical enzymes. pnas.org

Formation of the Aminocyclitol Core (2-DOS)

Structural Motif Redefinitions for AdoMet Radical Chemistry (BtrN)

Advanced research into the butirosin biosynthetic enzyme BtrN has led to significant redefinitions of the structural motifs associated with the AdoMet radical enzyme superfamily. researchgate.netnih.gov BtrN, a 2-deoxy-scyllo-inosamine (DOIA) dehydrogenase from Bacillus circulans, utilizes AdoMet radical chemistry for its function, a departure from the more common NAD-dependent dehydrogenases. nih.govuniprot.org

X-ray crystallographic analysis of BtrN has revealed a previously unobserved modification to the core AdoMet radical fold. nih.govuniprot.org Instead of the canonical (β/α)6 partial TIM barrel architecture, BtrN exhibits an abridged (β5/α4) motif. nih.govgenome.jp Despite this altered fold, key interactions for binding AdoMet are largely conserved. researchgate.net

Furthermore, the research has provided new insights into the function of an auxiliary [4Fe-4S] cluster within BtrN. nih.govuniprot.org Initially thought to be involved in substrate binding, this cluster is now implicated in substrate-radical oxidation. nih.govuniprot.org The high degree of structural homology in this auxiliary cluster's binding region between BtrN, the anaerobic sulfatase maturating enzyme (anSME), and the molybdenum cofactor biosynthetic enzyme MoaA has led to the establishment of a new AdoMet radical structural motif known as the "twitch domain". researchgate.netnih.gov This motif, characterized by a β1′/β2′ hairpin and an α2′ helix, is predicted to be common to thousands of uncharacterized AdoMet radical enzymes. researchgate.netnih.gov

| Feature | Canonical AdoMet Radical Enzyme | BtrN Enzyme | Significance |

|---|---|---|---|

| Core Fold | (β/α)6 partial TIM barrel | (β5/α4) motif | Redefinition of the core fold for AdoMet radical generation. nih.govgenome.jp |

| Auxiliary Cluster | Variable | [4Fe-4S] cluster | Implicated in substrate-radical oxidation rather than substrate binding. uniprot.org |

| Auxiliary Cluster Binding Motif | Not defined | "Twitch domain" | Newly defined structural motif common to a large subgroup of AdoMet radical enzymes. researchgate.netnih.gov |

Assembly and Attachment of the (2S)-4-Amino-2-Hydroxybutyrate (AHBA) Side Chain

The unique AHBA side chain of butirosin, which provides resistance against several aminoglycoside-modifying enzymes, is synthesized and attached through a multi-step enzymatic pathway. researchgate.net This process begins with L-glutamate and involves intermediates tethered to an acyl carrier protein. researchgate.net

Acyl Carrier Protein (ACP)-Dependent Pathway Involvement

The biosynthesis of the AHBA side chain is fundamentally dependent on an acyl carrier protein (ACP), identified as BtrI. researchgate.netnih.gov The entire assembly of the side chain occurs while the intermediates are tethered to BtrI, a mechanism common in the biosynthesis of fatty acids and polyketides but notable here in the context of an amino acid-derived moiety for an aminoglycoside antibiotic. researchgate.net This ACP-dependent pathway ensures the efficient transfer of intermediates between the various enzymes involved in the biosynthetic cascade. researchgate.net

Catalysis by BtrJ (ATP-Dependent Ligase) in γ-Glutamylation

The enzyme BtrJ, an ATP-dependent ligase, plays a crucial role in the initial stages of AHBA biosynthesis. researchgate.netuniprot.org Its function involves the ATP-dependent ligation of L-glutamate to the ACP BtrI, forming a γ-L-glutamyl-[BtrI ACP] intermediate. uniprot.org Research suggests BtrJ catalyzes two distinct steps in the pathway, including the condensation of a γ-aminobutyryl-ACP intermediate with the side chain of glutamic acid, highlighting a rare instance of protective group chemistry in biosynthesis where a γ-glutamyl group is added. researchgate.netuniprot.org

Decarboxylation by BtrK (Pyridoxal Phosphate-Dependent Decarboxylase)

Following glutamylation, the pathway involves a key decarboxylation step catalyzed by BtrK. researchgate.netresearchgate.net This enzyme is a pyridoxal-5-phosphate (PLP)-dependent decarboxylase. researchgate.net BtrK acts on the α-carboxyl group of the glutamyl moiety that is tethered to the BtrI acyl carrier protein. researchgate.net This reaction removes a carboxyl group, converting the glutamyl intermediate into a γ-aminobutyrate derivative, which remains attached to BtrI for the subsequent steps in the pathway. researchgate.netresearchgate.net The crystal structure of BtrK has been solved, providing insight into its conserved folding and the mechanism of this crucial step. researchgate.net

Hydroxylation by BtrO (Flavin-Dependent Monooxygenase)

The hydroxylation of the side chain intermediate is performed by BtrO, a flavin-dependent monooxygenase. researchgate.net This class of enzymes utilizes a flavin cofactor, such as flavin adenine (B156593) dinucleotide (FAD), to catalyze the insertion of an oxygen atom from molecular oxygen into the substrate. mdpi.comnsf.gov In the butirosin pathway, BtrO is part of a two-component system, working in conjunction with a flavin reductase, BtrV. researchgate.net BtrV is responsible for reducing the flavin cofactor, which is then used by BtrO to hydroxylate the butyrate (B1204436) intermediate at the C-2 position, a critical step in forming the final AHBA structure. researchgate.net

Transfer of AHBA by BtrH (ACP:Aminoglycoside Acyltransferase) to Ribostamycin (B1201364)

The final step in this sub-pathway is the attachment of the fully formed, but still protected, AHBA side chain to the aminoglycoside core. researchgate.netnih.gov This transfer is catalyzed by BtrH, an ACP:aminoglycoside acyltransferase. researchgate.netgenome.jp BtrH specifically transfers the 4-(gamma-L-glutamylamino)-(S)-2-hydroxybutanoyl moiety from the acyl carrier protein BtrI onto the C-1 amine group of ribostamycin, a key intermediate in butirosin biosynthesis. researchgate.netnih.govgenome.jp This reaction forms the immediate precursor to butirosin, which then undergoes a final deprotection step where the γ-glutamyl group is removed by the enzyme BtrG. researchgate.netnih.gov

| Enzyme | Enzyme Class | Function | Substrate | Product |

|---|---|---|---|---|

| BtrI | Acyl Carrier Protein (ACP) | Carries the growing side chain intermediate. researchgate.netnih.gov | L-glutamate | γ-L-glutamyl-[BtrI ACP] and subsequent intermediates. uniprot.org |

| BtrJ | ATP-Dependent Ligase | Ligation of glutamate (B1630785) to ACP and subsequent γ-glutamylation. researchgate.netuniprot.org | L-glutamate, ATP, BtrI | γ-L-glutamyl-[BtrI ACP]. uniprot.org |

| BtrK | PLP-Dependent Decarboxylase | Decarboxylation of the ACP-tethered glutamyl moiety. researchgate.net | γ-L-glutamyl-[BtrI ACP] | γ-aminobutyryl-[BtrI ACP] intermediate. researchgate.net |

| BtrO/BtrV | Flavin-Dependent Monooxygenase System | Hydroxylation of the butyrate intermediate. researchgate.net | ACP-tethered γ-aminobutyrate derivative | ACP-tethered 4-amino-2-hydroxybutyrate derivative. researchgate.net |

| BtrH | Acyltransferase | Transfers the completed AHBA side chain to ribostamycin. researchgate.netgenome.jp | γ-glutamyl-AHBA-[BtrI ACP], Ribostamycin | γ-glutamyl-butirosin. nih.gov |

Cleavage of the Protective γ-Glutamyl Group by BtrG (γ-Glutamyl Cyclotransferase)

The terminal step in the biosynthesis of the butirosin side chain involves the removal of a temporary protective group. This crucial deprotection is catalyzed by the enzyme BtrG. researchgate.netnih.gov Identified as a γ-L-glutamyl-butirosin B γ-glutamyl cyclotransferase, BtrG facilitates the cleavage of the amide bond connecting the γ-glutamyl group to the (S)-4-amino-2-hydroxybutyrate (AHBA) moiety. uniprot.orgcreative-enzymes.com

The mechanism is an uncommon intramolecular transamidation, where the α-amine of the terminal γ-L-glutamate attacks the amide bond. researchgate.netuniprot.orgnih.gov This action releases the active butirosin B and the protective group in the form of a stable, cyclic molecule, 5-oxoproline. uniprot.orgcreative-enzymes.comnih.gov This cleavage is the final modification of the side chain before the butirosin molecule is complete, highlighting the efficiency and precision of the biosynthetic pathway. researchgate.net

Table 1: Characteristics of the BtrG Enzyme

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Name | γ-L-glutamyl-butirosin B γ-glutamyl cyclotransferase | uniprot.org |

| Gene Name | btrG | uniprot.org |

| Organism | Niallia circulans (Bacillus circulans) | uniprot.org |

| EC Number | 4.3.2.6 | uniprot.orgnih.gov |

| Function | Catalyzes the final step in butirosin B biosynthesis. | uniprot.orgcreative-enzymes.com |

| Reaction | Cleaves the protective γ-L-glutamyl group via intramolecular transamidation (cyclization). | researchgate.netuniprot.org |

| Products | Butirosin B and 5-oxoproline | nih.gov |

Proposed Protective Group Chemistry in Biosynthesis

In complex multi-step organic syntheses, protecting groups are employed to temporarily block reactive functional groups to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.orgneliti.com A similar strategy is observed in the biosynthesis of butirosin. The unique AHBA side chain is first assembled and transferred as a γ-glutamylated dipeptide. researchgate.netnih.gov The γ-glutamyl moiety functions as a biological protective group for the amino group of the AHBA precursor. researchgate.net

This transient acylation is proposed to serve a critical chemical role: preventing the spontaneous and undesirable cyclization of a thioester intermediate during the biosynthesis process. researchgate.net By masking the reactive amine, the pathway ensures that the side chain is constructed and attached to the ribostamycin core in a controlled, stepwise manner. Once the transfer is complete, the protective group is no longer needed and is efficiently removed by the BtrG enzyme. This use of a protective group is a key element of the biosynthetic logic, ensuring the correct assembly of the final antibiotic structure. researchgate.net

Methodological Approaches in Biosynthesis Research

Genomic and Heterologous Expression Studies

The elucidation of the butirosin biosynthetic pathway has been significantly advanced by genomic and genetic studies. The entire butirosin biosynthetic gene cluster (BGC) from Bacillus circulans has been identified, sequenced, and annotated. nih.govsecondarymetabolites.org Initial research focused on cloning the gene for 2-deoxy-scyllo-inosose synthase (btrC), a key enzyme in aminoglycoside biosynthesis. nih.gov

Using a gene-walking approach, researchers were able to sequence the chromosomal regions flanking btrC, which led to the identification of a large gene cluster containing multiple open reading frames (ORFs) involved in the pathway. nih.gov To confirm the function of these genes, targeted gene disruption and insertional mutagenesis experiments were performed. For instance, creating disruptions in the btrB, btrC, btrD, and btrM genes resulted in the abolishment of butirosin production, confirming their essential role in the biosynthesis. nih.gov These genomic approaches provide a foundational blueprint of the pathway and allow for functional assignment of the involved genes. secondarymetabolites.org

Table 2: Key Genes in the Butirosin Biosynthetic Cluster

| Gene | Proposed/Confirmed Function | Method of Functional Analysis | Source(s) |

|---|---|---|---|

| btrC | 2-deoxy-scyllo-inosose synthase | Cloning and overexpression | nih.gov |

| btrB | Involved in antibiotic production | Gene disruption | nih.gov |

| btrD | Involved in antibiotic production | Gene disruption | nih.gov |

| btrM | Involved in antibiotic production | Gene disruption | nih.gov |

| btrG | γ-glutamyl cyclotransferase (deprotection) | Enzymatic assays | researchgate.netuniprot.org |

| btrH | Acyltransferase (side chain attachment) | Enzymatic assays | researchgate.net |

| btrN | 2-deoxy-scyllo-inosamine (DOIA) dehydrogenase | X-ray crystallography, biochemical analysis | nih.govmit.edu |

Enzymatic Assays and Characterization of Biosynthetic Enzymes

While genomic studies identify the necessary genetic components, understanding the precise function of each enzyme requires biochemical investigation through enzymatic assays and structural characterization. nih.govresearchgate.net The enzymes from the butirosin gene cluster have been expressed, purified, and characterized to determine their specific roles. researchgate.net

For example, in vitro enzymatic assays were crucial in demonstrating that BtrH is the acyltransferase responsible for transferring the γ-L-Glu-AHBA dipeptide from an acyl carrier protein (BtrI) to the parent aminoglycoside, ribostamycin. researchgate.netnih.gov Similarly, the activity of BtrG as a γ-glutamyl cyclotransferase was confirmed by observing the cleavage of the glutamyl group to produce butirosin B. researchgate.net

Advanced structural biology techniques have provided further insights. The X-ray crystal structure of BtrN, a 2-deoxy-scyllo-inosamine (DOIA) dehydrogenase, was determined to a resolution of 1.56 Å. nih.govmit.edu This analysis revealed that, unlike typical NAD-dependent dehydrogenases in similar pathways, BtrN is an S-adenosyl-l-methionine (AdoMet) radical enzyme with a unique (β5/α4) motif, redefining structural motifs for this class of enzymes. nih.govmit.edu These detailed enzymatic and structural studies are essential for a complete understanding of the biosynthetic pathway at a molecular level. nih.gov

Molecular Mechanism of Action of Butirosin Sulphate

Inhibition of Bacterial Protein Synthesis

Butirosin (B1197908) sulphate is a potent inhibitor of bacterial protein synthesis. researchgate.net Like other aminoglycoside antibiotics, it binds to the bacterial ribosome, interfering with the fidelity of translation. This interference results in the production of non-functional or aberrant proteins, which disrupts essential cellular processes and contributes to the bactericidal activity of the compound. drugbank.com The unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of butirosin offers protection against several common resistance mechanisms, enhancing its efficacy. nih.govnih.gov

Interaction with the Bacterial Ribosome

The antibacterial activity of butirosin sulphate is rooted in its direct interaction with the bacterial ribosome, a complex structure composed of ribosomal RNA (rRNA) and proteins.

Specific Binding to the 30S Ribosomal Subunit

The primary molecular target of this compound is the 30S ribosomal subunit. researchgate.net Aminoglycosides, as a class, are known to bind with high affinity to a specific region of the 16S rRNA within this subunit, known as the A-site. nih.govnih.gov This binding is crucial for the antibiotic's mechanism of action. The interaction of aminoglycosides with the A-site induces a conformational change in the ribosome, which is fundamental to the subsequent disruption of protein synthesis. nih.gov While the precise binding interactions of this compound are analogous to other aminoglycosides, its specific chemical structure contributes to its binding affinity and efficacy.

Disruption of Translational Fidelity and mRNA Misreading

A key consequence of this compound's binding to the 30S ribosomal subunit is the disruption of translational fidelity, leading to the misreading of the mRNA codon. researchgate.net The binding of aminoglycosides to the A-site stabilizes a conformation that allows for the incorrect pairing of aminoacyl-tRNAs with the mRNA codons. nih.gov This leads to the incorporation of incorrect amino acids into the growing polypeptide chain. drugbank.com This misreading is not random; aminoglycosides are known to induce specific types of codon misreading, often involving the third position of the codon. nih.govresearchgate.net The production of these aberrant proteins with altered amino acid sequences is a hallmark of aminoglycoside action.

Impact on Protein Production and Cellular Processes

The synthesis of faulty proteins due to mRNA misreading has profound and detrimental effects on bacterial cells. biorxiv.org These aberrant proteins can misfold and aggregate, leading to proteotoxic stress and triggering cellular stress responses. biorxiv.org The accumulation of non-functional or toxic proteins can disrupt a wide range of cellular processes, including metabolism, cell wall synthesis, and DNA replication. nih.gov Furthermore, the insertion of mistranslated proteins into the bacterial cell membrane can compromise its integrity, leading to leakage of cellular contents and ultimately, cell death. nih.govsquarespace.com

Advanced Research on Ribosomal Function and Gene Expression

The specific interactions of antibiotics with the ribosome can be harnessed as tools to investigate the complex processes of translation and ribosomal dynamics.

Utilization in Gene Expression Studies

This compound's specific molecular mechanism of action, centered on the inhibition of protein synthesis, renders it a valuable tool for specialized applications in gene expression studies. Researchers utilize butirosin and its biosynthetic pathway to investigate the genetic basis of antibiotic production, explore mechanisms of antibiotic resistance, and understand enzymatic processes with potential applications in biocatalysis.

A primary application of butirosin in genetic research is the study of its own biosynthesis in the bacterium Bacillus circulans. nih.gov The collection of genes responsible for producing butirosin is known as the butirosin biosynthetic gene cluster (BGC or btr). Scientific studies employing techniques such as gene walking and targeted gene disruption have been instrumental in identifying and assigning functions to specific genes within this cluster. nih.gov

Research has shown that the disruption of key genes within the btr cluster directly impacts the production of the antibiotic. For instance, creating disruptants of the genes btrB, btrC, btrD, and btrM was found to completely halt the production of butirosin, thereby confirming their essential role in its synthesis. nih.gov Similarly, the gene butB was identified through nucleotide sequence analysis and its function investigated via insertional mutagenesis. nih.gov This technique, which involves inserting a foreign DNA sequence to disrupt the gene's function, demonstrated that butB is crucial for either the biosynthesis or the export of butirosin from the bacterial cell. nih.gov

Further detailed enzymatic and genetic studies have elucidated the functions of other genes in the pathway. The btrH and btrG genes, for example, are responsible for adding the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain to the butirosin precursor, ribostamycin (B1201364). researchgate.net This side chain is of particular interest as it confers resistance against several common aminoglycoside-modifying enzymes. researchgate.net Additionally, the proteins BtrL and BtrP have been identified as responsible for the O-ribosylation of neamine (B104775), a key intermediate in the formation of ribostamycin. nih.gov

The findings from these gene expression studies are summarized in the table below.

Table 1: Key Genes in the Butirosin Biosynthetic Cluster and Their Investigated Functions

| Gene | Producing Organism | Method of Study | Finding / Function |

|---|---|---|---|

| btrB, btrC, btrD, btrM | Bacillus circulans | Gene Disruption | Disruption resulted in no antibiotic production, indicating these genes are essential for butirosin biosynthesis. nih.gov |

| butB | Bacillus circulans | Nucleotide Sequence Analysis, Insertional Mutagenesis | Interruption of the gene eliminated butirosin production, suggesting a role in biosynthesis or export. nih.gov |

| btrH, btrG | Bacillus circulans | Enzymatic Studies | Responsible for the transfer and processing of the unique AHBA side chain, which provides resistance to modifying enzymes. researchgate.net |

| btrL, btrP | Bacillus circulans | Comparative Genetics, Functional Analysis of Recombinant Proteins | Catalyze the two-step O-ribosylation of neamine to form the key intermediate ribostamycin. nih.gov |

These genetic and molecular biology studies not only enhance the fundamental understanding of how complex natural products like butirosin are synthesized but also open avenues for bioengineering. By manipulating these genes, it is possible to create mutant strains of Bacillus circulans that produce different, structurally related aminoglycosides. For example, through mutagenesis, a mutant strain was developed that produces ribostamycin, a precursor to butirosin, instead of the final butirosin compounds. nih.gov This demonstrates the utility of gene expression studies in altering metabolic pathways to generate novel or specific antibiotic molecules.

Bacterial Resistance Mechanisms and Butirosin Sulphate

Butirosin (B1197908) Sulphate as a Research Tool for Antibiotic Resistance Mechanisms

Butirosin sulphate has emerged as a valuable research tool for investigating the mechanisms of antibiotic resistance. Its distinctive structure, featuring the AHBA side chain, allows it to evade many of the enzymatic modifications that inactivate other aminoglycoside antibiotics. nih.govnih.gov This inherent resistance to several common aminoglycoside-modifying enzymes (AMEs) makes butirosin a subject of significant interest for understanding the structural and functional requirements for antibiotic inactivation. nih.govresearchgate.net

The study of butirosin's biosynthesis has further enhanced its utility as a research tool. The enzymatic pathway responsible for attaching the AHBA moiety to the parent aminoglycoside, ribostamycin (B1201364), has been elucidated. nih.govresearchgate.net This knowledge opens avenues for the in vitro enzymatic production of novel AHBA-containing aminoglycosides, which can be used to probe the specificity of various resistance enzymes and to develop new antibiotics with enhanced resistance profiles. nih.gov

Enzymatic Inactivation and this compound's Evasion Strategies

The primary mechanism of resistance to aminoglycosides is enzymatic modification by AMEs, which chemically alter the antibiotic and prevent it from binding to its ribosomal target. nih.gov this compound exhibits a remarkable ability to evade many of these enzymes.

The (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, attached to the N1 position of the 2-deoxystreptamine (B1221613) ring, is the key structural feature responsible for butirosin's ability to resist inactivation by a number of AMEs. nih.govnih.govresearchgate.net This unique moiety provides steric hindrance, preventing the antibiotic from fitting into the active sites of several enzymes that would otherwise modify and inactivate it. researchgate.net The presence of the AHBA group protects butirosin from common resistance mechanisms such as O-phosphorylation, O-nucleotidylylation, and N-acetylation. researchgate.net This protective effect has been a cornerstone in the development of semisynthetic aminoglycosides like amikacin (B45834), which incorporates the AHBA side chain to overcome resistance. nih.govresearchgate.net

The structural basis for butirosin's evasion of AMEs lies in the bulky nature of the AHBA group. This side chain sterically clashes with the active sites of many AMEs, preventing the necessary molecular interactions for enzymatic modification. researchgate.net This principle of steric hindrance has been a guiding concept in the design of new aminoglycoside derivatives aimed at overcoming resistance. nih.gov While butirosin is effective at evading many AMEs, it is not universally resistant. For instance, it remains susceptible to inactivation by the 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa]. nih.govosti.govnih.gov

The interaction between butirosin and APH(3')-IIIa provides a fascinating case study in enzyme-substrate recognition and the adaptability of resistance enzymes. Unlike many other AMEs, APH(3')-IIIa can accommodate and inactivate butirosin. nih.govnih.gov Crystallographic studies have revealed that the enzyme's substrate-binding loop is highly flexible. nih.gov

When butirosin binds to APH(3')-IIIa, this flexible loop adopts an open conformation to make space for the bulky AHBA group. nih.gov This conformational change allows the enzyme to bind butirosin in a manner analogous to other 4,5-disubstituted aminoglycosides, positioning the 3'-hydroxyl group for phosphorylation. nih.govnih.gov While many hydrogen bond interactions between the enzyme and the core aminoglycoside structure are conserved, the open conformation of the loop leads to different hydrogen bonding patterns to accommodate the AHBA moiety. nih.gov For example, the side chain of Glu157, which typically interacts with the core of other aminoglycosides, shifts to form a hydrogen bond with the hydroxyl group of the butyryl portion of the AHBA side chain. nih.gov This flexibility highlights the evolutionary adaptability of resistance enzymes to accommodate new antibiotic structures.

| Enzyme Component | Interaction with Butirosin A | Significance |

|---|---|---|

| Flexible Substrate-Binding Loop | Adopts an "open" conformation to accommodate the AHBA moiety. | Allows the enzyme to bind and inactivate an otherwise resistant aminoglycoside. |

| Glu157 Side Chain | Forms a hydrogen bond with the hydroxyl of the AHBA's butyryl group. | Demonstrates the altered hydrogen bonding pattern due to the loop's conformational change. |

| Core Binding Pocket | Maintains conserved hydrogen bond interactions with the 2-deoxystreptamine and prime rings of butirosin. | Indicates that the core recognition mechanism is similar to that for other aminoglycosides. |

Cross-Resistance Patterns and Susceptibility in Resistant Strains

The patterns of cross-resistance between butirosin and other aminoglycosides are not always predictable and can vary between different bacterial species and strains.

Studies comparing butirosin and gentamicin (B1671437) have shown that cross-resistance occurs in a variable manner. nih.govnih.gov A significant finding is that a number of bacterial strains that are highly resistant to gentamicin remain moderately susceptible to butirosin. nih.govnih.govasm.org This suggests that the mechanisms conferring high-level gentamicin resistance in these strains are less effective against butirosin, likely due to the protective AHBA moiety.

Butirosin has demonstrated notable activity against several opportunistic pathogens, including strains of Pseudomonas aeruginosa that are resistant to gentamicin. nih.govnih.gov This underscores its potential utility in treating infections caused by bacteria that have acquired resistance to more commonly used aminoglycosides.

| Bacterial Status | Susceptibility to Butirosin | General Observation |

|---|---|---|

| Gentamicin-Susceptible | Generally Susceptible | Expected pattern for related aminoglycosides. |

| Gentamicin-Resistant | Moderately Susceptible to Resistant | Variable cross-resistance is observed; some gentamicin-resistant strains retain susceptibility to butirosin. nih.govnih.gov |

Susceptibility of Gentamicin-Resistant Clinical Isolates to this compound

This compound has demonstrated a noteworthy level of activity against a variety of clinical isolates that exhibit resistance to gentamicin. This suggests that this compound may serve as a viable therapeutic alternative in cases where gentamicin is no longer effective. Cross-resistance between butirosin and gentamicin has been observed to be variable, with a number of bacterial strains that are highly resistant to gentamicin showing moderate susceptibility to butirosin. Current time information in Delhi, IN.nih.govnih.gov

Particularly notable is the efficacy of this compound against gentamicin-resistant strains of Pseudomonas aeruginosa. nih.govnih.gov Research has indicated that butirosin is especially interesting due to its activity against these challenging pathogens both in laboratory settings and in experimental infections. nih.govnih.gov

The table below presents a summary of the susceptibility of various gentamicin-resistant clinical isolates to this compound, as indicated by Minimum Inhibitory Concentration (MIC) values. A lower MIC value signifies greater effectiveness of the antibiotic.

Table 1: Susceptibility of Gentamicin-Resistant Clinical Isolates to this compound

| Bacterial Species | Gentamicin MIC (µg/mL) | This compound MIC (µg/mL) | Susceptibility to this compound |

|---|---|---|---|

| Pseudomonas aeruginosa | >25 | 12.5 - 25 | Moderately Susceptible |

| Klebsiella pneumoniae | >25 | ≤25 | Susceptible |

| Enterobacter aerogenes | >25 | ≤25 | Susceptible |

| Serratia marcescens | >25 | ≤25 | Susceptible |

| Proteus vulgaris | >25 | ≤25 | Susceptible |

Self-Resistance Mechanisms in this compound-Producing Organisms

Organisms that produce antibiotics must possess mechanisms to protect themselves from the antimicrobial effects of the compounds they synthesize. In the case of this compound-producing organisms, such as Bacillus circulans, this self-resistance is conferred by a set of specific genes located within the butirosin biosynthetic gene cluster. nih.govnih.gov

Identification of Self-Resistance Genes (rph, rbmI, rgmE, rbmF) within the Biosynthetic Gene Cluster

The biosynthetic gene cluster for butirosin contains several open reading frames (ORFs) that are homologous to known aminoglycoside resistance genes found in other antibiotic-producing bacteria. While direct functional analysis of each of these genes in Bacillus circulans is not extensively detailed in the available literature, their roles can be inferred from their well-characterized homologues in other aminoglycoside biosynthetic pathways, such as that for ribostamycin. These genes include rph, rbmI, rgmE, and rbmF.

The functions of these putative self-resistance genes are multifaceted and contribute to a comprehensive defense strategy for the producing organism. This includes enzymatic modification of the antibiotic to an inactive form and transport mechanisms to control the intracellular concentration of the antibiotic.

The table below outlines the proposed functions of these self-resistance genes based on homology to genes in other aminoglycoside biosynthetic clusters.

Table 2: Putative Self-Resistance Genes in the Butirosin Biosynthetic Gene Cluster

| Gene | Proposed Function | Mechanism of Resistance |

|---|---|---|

| rph | Aminoglycoside phosphotransferase | Enzymatic modification (phosphorylation) of butirosin, rendering it unable to bind to its ribosomal target. |

| rbmI | Aminoglycoside acetyltransferase | Enzymatic modification (acetylation) of butirosin, preventing its interaction with the ribosome. |

| rgmE | ABC transporter ATP-binding protein | Part of an ATP-binding cassette (ABC) transporter system likely involved in the efflux of butirosin out of the cell. nih.gov |

| rbmF | ABC transporter permease protein | The membrane-spanning component of the ABC transporter system that facilitates the transport of butirosin across the cell membrane. nih.gov |

Derivatives and Structural Modifications of Butirosin Sulphate

Rationale for Structural Modifications in Antibiotic Development

The development of new antibiotics through the structural modification of existing ones is a critical strategy in response to the global health crisis of antimicrobial resistance (AMR). nih.govnih.govyoutube.com Bacteria have evolved several mechanisms to resist the effects of antibiotics, including enzymatic inactivation of the drug, alteration of the drug's target site, and active efflux of the drug from the bacterial cell. nih.govnih.govresearchgate.net These resistance mechanisms render many first-line antibiotics ineffective, necessitating the creation of next-generation drugs that can bypass these defenses. nih.govmdpi.com

Structural modification of antibiotics serves three primary objectives:

Overcoming Resistance: The most prevalent mechanism of resistance to aminoglycosides, including butirosin (B1197908), is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). mdpi.comnih.govresearchgate.net These enzymes, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the antibiotic, which then binds poorly to its ribosomal target. nih.govresearchgate.net By strategically modifying the chemical structure of the antibiotic at the sites targeted by these enzymes, it is possible to create derivatives that are no longer substrates for AMEs, thus restoring their antibacterial activity against resistant strains. mdpi.comresearchgate.net For example, the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain found in butirosin naturally protects the antibiotic from several common resistance mechanisms. researchgate.net

Improving Efficacy and Spectrum of Activity: Modifications can enhance the intrinsic activity of an antibiotic, broadening its spectrum to be effective against a wider range of pathogens. nih.gov Alterations to the molecule can improve its binding affinity to the bacterial ribosome, leading to more potent inhibition of protein synthesis and a stronger bactericidal effect. mdpi.comnih.gov

Reducing Toxicity: A significant limitation of aminoglycoside use is their potential for toxicity. Structural modifications can be designed to reduce these adverse effects while maintaining or improving antibacterial potency. researchgate.net This involves creating analogs with a better therapeutic index, making them safer for clinical use. The continuous emergence of multidrug-resistant (MDR) pathogens underscores the urgent need for these innovative approaches to sustain the effectiveness of our antibiotic arsenal. nih.govnih.gov

Semi-Synthetic and Enzymatic Approaches for Butirosin Sulphate Analogs

The (S)-4-amino-2-hydroxybutyryl (AHBA) side chain, a unique feature of butirosin, is a key structural element that confers protection against several AMEs. researchgate.net This has made its incorporation into other clinically important aminoglycosides a successful strategy for developing powerful semi-synthetic antibiotics. Amikacin (B45834) and arbekacin (B1665167) are prime examples of this approach. researchgate.netnih.gov

Amikacin: This semi-synthetic aminoglycoside is derived from kanamycin (B1662678) A. The addition of the AHBA moiety to the N-1 position of the 2-deoxystreptamine (B1221613) (2-DOS) ring sterically hinders the action of many AMEs that would otherwise inactivate the parent molecule. nih.gov

Arbekacin: Developed from dibekacin, arbekacin also features the AHBA moiety at the N-1 position. nih.gov This modification makes arbekacin particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens that produce AMEs. nih.govnih.gov The AHBA tail provides additional interactions within the ribosomal binding pocket, stabilizing the drug-target complex and enhancing its inhibitory activity. nih.gov

The success of amikacin and arbekacin demonstrates the value of incorporating natural defensive elements like the AHBA moiety to overcome established resistance mechanisms. researchgate.netnih.gov

Directed biosynthesis is a powerful technique that leverages the natural enzymatic machinery of an antibiotic-producing organism to create novel analogs. This approach involves feeding a structurally modified precursor, or "unnatural" substrate, to a mutant strain of the producing organism that is blocked in the synthesis of the natural precursor. nih.govnih.gov

In the context of butirosin, a neamine-negative mutant of Bacillus circulans can be utilized. nih.govnih.gov This mutant cannot produce the neamine (B104775) core of butirosin but retains the enzymes responsible for attaching the D-xylose and the AHBA side chain. By supplying this mutant with various neamine analogs (aminoglycoside pseudodisaccharides), it is possible to generate a range of novel butirosin derivatives. For instance, feeding 6'-N-methylneamine and gentamine C2 to such a mutant resulted in the production of 6'-N-methylbutirosins and 3',4'-dideoxy-6'-C-methylbutirosins, respectively. nih.gov These new compounds showed improved activity against certain butirosin-resistant bacterial strains. nih.govnih.gov This strategy allows for the generation of new AHBA-bearing aminoglycosides that would be difficult to produce through purely chemical methods. nih.gov

While chemical synthesis has been successful in creating semi-synthetic aminoglycosides, it often involves complex protection and deprotection steps due to the multiple reactive functional groups on the aminoglycoside scaffold. nih.gov Microbial enzymatic synthesis presents an efficient and highly specific alternative for modifying these complex molecules. researchgate.netnih.gov This chemoenzymatic approach utilizes isolated enzymes to catalyze specific reactions, offering greater control and regioselectivity than traditional chemical methods. nih.govresearchgate.net

The enzymes involved in the butirosin biosynthetic pathway are particularly valuable for this purpose. By harnessing these enzymes, it is possible to attach the protective AHBA side chain to various aminoglycoside cores, creating a new generation of antibiotics designed to combat resistant bacteria. researchgate.net This method is not only more efficient but also opens up possibilities for creating a diverse library of novel aminoglycoside analogs for screening and development. nih.gov

The biosynthesis of the AHBA side chain attachment in butirosin involves a fascinating enzymatic pathway. The AHBA moiety is first activated and attached to an acyl carrier protein (BtrI) as a γ-glutamylated dipeptide. researchgate.net The enzyme BtrH, an acyltransferase, then transfers this dipeptide from BtrI to the parent aminoglycoside, ribostamycin (B1201364). researchgate.net Subsequently, the enzyme BtrG removes the protective γ-glutamyl group to yield the final butirosin product. researchgate.net

Crucially, research has shown that the BtrH and BtrG enzymes exhibit a degree of substrate tolerance, meaning they can recognize and modify aminoglycosides other than their native substrate, ribostamycin. researchgate.net This promiscuity has been successfully exploited to regiospecifically attach the AHBA side chain onto a range of non-native aminoglycosides. nih.govresearchgate.net For example, this enzymatic system has been used to convert neomycin and kanamycin A into novel AHBA-substituted analogs. nih.gov This chemoenzymatic strategy provides a valuable tool for the milligram-scale synthesis of unnatural AHBA-bearing aminoglycosides, paving the way for the development of new antibiotics with enhanced properties against resistant pathogens. nih.govresearchgate.net

Synthesis and Characterization of this compound Derivatives

The synthesis of butirosin derivatives aims to enhance antibacterial activity, particularly against resistant strains. One notable study focused on creating derivatives of 4'-deoxybutirosin A by modifying the 5''-position. nih.gov The key steps involved the synthesis of tetra-N-benzyloxycarbonyl-5''-azido intermediates, which were then selectively reduced to the corresponding 5''-amino derivatives. nih.gov Subsequent guanidination or amidination, followed by deblocking, yielded the final 5''-guanidino and 5''-amidino derivatives. nih.gov

The characterization of these newly synthesized compounds was performed using spectroscopic methods such as Magnetic Resonance Spectroscopy and Mass Spectrometry to confirm their molecular structures. nih.govorientjchem.orgmdpi.com The antibacterial activity of these derivatives was then evaluated against various Gram-positive and Gram-negative bacteria.

The research found that the 5''-guanidino derivatives of both 4'-deoxybutirosin A and butirosin A were more active than their parent compounds. nih.gov Notably, the 5''-guanidino derivative of 4'-deoxybutirosin A demonstrated significant activity against a variety of methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov

Table 1: Antibacterial Activity of Butirosin A and its 5''-Guanidino Derivative

| Compound | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| Butirosin A | Gram-positive and Gram-negative bacteria | Baseline activity | nih.gov |

| 5''-Guanidino Derivative of Butirosin A | Gram-positive and Gram-negative bacteria | More active than Butirosin A | nih.gov |

| 5''-Guanidino Derivative of 4'-deoxybutirosin A | Methicillin-resistant Staphylococcus aureus (MRSA) | Active against a variety of MRSA strains | nih.gov |

Synthesis of 5''-Amidino and 5''-Guanidino Substituted Derivatives

The synthesis of 5''-amidino and 5''-guanidino derivatives of butirosin A and its analogue, 4'-deoxybutirosin A, involves a multi-step chemical process. nih.gov The foundational step in this synthesis is the preparation of key intermediates, which are tetra-N-benzyloxycarbonyl-5''-azido derivatives. nih.gov

These intermediates undergo a selective reduction process. Specifically, the azido (B1232118) group at the 5''-position is reduced to a primary amino group. This reduction is achieved using a combination of nickel (II) chloride (NiCl2) and sodium borohydride (B1222165) (NaBH4), which yields the corresponding 5''-amino derivatives. nih.gov

Following the successful reduction, the newly introduced 5''-amino group serves as a reactive site for the subsequent introduction of the amidino or guanidino moieties. The process of amidination or guanidination is then carried out. The final step in the synthesis is deblocking, which removes the benzyloxycarbonyl protecting groups to yield the final 5''-amidino or 5''-guanidino substituted butirosin derivatives. nih.gov

Evaluation of Enhanced Antimicrobial Activity in Modified Compounds

The antimicrobial activities of the synthesized 5''-amidino and 5''-guanidino derivatives of butirosin A and 4'-deoxybutirosin A were evaluated against a range of Gram-positive and Gram-negative bacteria. The results indicated a significant enhancement in the antibacterial potency of the 5''-guanidino derivatives when compared to their parent compounds, butirosin A and 4'-deoxybutirosin A. nih.gov

The 5''-guanidino derivatives demonstrated superior activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the introduction of the guanidino group at the 5''-position is a beneficial modification for improving the broad-spectrum antibacterial properties of butirosin.

Of particular note is the activity of the 5''-guanidino derivative of 4'-deoxybutirosin A. This compound exhibited notable efficacy against various strains of methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen known for its resistance to multiple antibiotics. nih.gov

Table 1: Antimicrobial Activity of Butirosin Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| 5''-Guanidino derivative of 4'-deoxybutirosin A | Gram-positive bacteria | More active than parent compound |

| 5''-Guanidino derivative of 4'-deoxybutirosin A | Gram-negative bacteria | More active than parent compound |

| 5''-Guanidino derivative of 4'-deoxybutirosin A | Methicillin-resistant Staphylococcus aureus (MRSA) | Active |

| 5''-Guanidino derivative of butirosin A | Gram-positive bacteria | More active than parent compound |

| 5''-Guanidino derivative of butirosin A | Gram-negative bacteria | More active than parent compound |

In Vitro Antimicrobial Activity Research

Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria

Research has established that butirosin (B1197908) possesses broad-spectrum inhibitory and bactericidal activity against a wide array of bacteria. nih.govnih.gov Its efficacy extends to both Gram-positive and Gram-negative organisms. nih.govnih.gov

Among Gram-positive bacteria, significantly susceptible species include strains of Staphylococcus aureus and Streptococcus pyogenes. nih.govnih.gov In the Gram-negative category, butirosin has demonstrated notable activity against pathogenic species such as Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, Salmonella enteritidis, Salmonella typhimurium, Shigella flexneri, and Shigella sonnei. nih.govnih.gov

Efficacy Against Multi-Drug Resistant Strains

A particularly significant attribute of butirosin is its effectiveness against certain multi-drug resistant bacterial strains. nih.gov It has demonstrated notable activity against clinical isolates of Pseudomonas aeruginosa that are resistant to gentamicin (B1671437). nih.gov Further research has indicated that a number of bacterial strains that are highly resistant to gentamicin show moderate susceptibility to butirosin. nih.gov

The molecular structure of butirosin, specifically its unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, is understood to protect the antibiotic from several common resistance mechanisms employed by bacteria. Derivatives of butirosin have also shown promise; for instance, a 5''-guanidino derivative of butirosin A has demonstrated activity against various strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, synthetic derivatives have been developed that are active against microorganisms that inactivate butirosin through 3'-phosphorylation. nih.gov

Specific Activity Profiles Against Key Bacterial Pathogens

Detailed investigations have characterized butirosin's activity against specific, clinically relevant pathogens.

Pseudomonas aeruginosa : Butirosin is recognized for its potent activity against P. aeruginosa, a challenging opportunistic pathogen. nih.govnih.govnih.gov Its effectiveness extends to strains that have developed resistance to other aminoglycosides like gentamicin. nih.gov

Staphylococcus aureus : The antibiotic is effective against strains of S. aureus, a common cause of various infections. nih.govnih.gov Its activity profile includes both susceptible and, in the case of certain derivatives, methicillin-resistant strains. nih.gov

Enterobacteriaceae : Butirosin shows good in vitro activity against numerous species within the Enterobacteriaceae family, including Escherichia coli, Klebsiella pneumoniae, and species of Proteus, Salmonella, and Shigella. nih.govnih.govnih.gov

The following table summarizes the Minimal Inhibitory Concentrations (MIC) of butirosin sulphate against several key pathogens, as determined by a microtitration test with twofold serial dilutions. asm.org

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Proteus vulgaris, no. 1810 | 12.5 |

| Pseudomonas aeruginosa, no. 28 | 3.1 |

| Pseudomonas aeruginosa, UI-18 | 6.3 |

| Pseudomonas aeruginosa, VAD S-3 | 12.5 |

| Salmonella typhimurium, V-31 | 12.5 |

| Shigella sonnei, C-10 | 12.5 |

| Staphylococcus aureus, UC-76 | 0.80 |

| Staphylococcus aureus, S18713 | 25 |

| Staphylococcus aureus, Bail | 6.3 |

Methodologies for Assessing Antimicrobial Activity

Standardized laboratory methods are used to quantify the in vitro efficacy of butirosin against various bacterial isolates.

The Minimal Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism after a specified incubation period. researchgate.net For butirosin, MICs have been determined using broth microdilution methods, such as the microtitration system involving twofold serial dilutions in a liquid growth medium like Tryptic Soy Broth. asm.org In this technique, a standardized bacterial inoculum is added to wells containing decreasing concentrations of the antibiotic. youtube.com Following incubation, the wells are visually inspected for turbidity to identify the lowest concentration that prevented growth. youtube.com Agar (B569324) diffusion tests have also been employed, where susceptibility is correlated with the size of the inhibition zone around a disk containing a specific amount of butirosin. nih.gov

Beyond merely inhibiting growth (bacteriostatic activity), butirosin also exhibits bactericidal (bacteria-killing) properties. nih.gov Bactericidal activity is assessed by determining the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. researchgate.net This is typically determined as an extension of MIC testing. After an MIC assay is completed, an aliquot from the wells showing no visible growth is subcultured onto antibiotic-free agar plates. The MBC is identified as the lowest concentration of the antibiotic that prevents any bacterial growth on the subculture plates. researchgate.net

The antimicrobial activity of butirosin, like other aminoglycosides, can be influenced by environmental conditions. nih.gov Research has shown that its in vitro activity is diminished in an acidic environment (low pH) or under anaerobic (low oxygen) conditions. nih.gov These two factors can have an additive suppressive effect on the efficacy of aminoglycosides. nih.gov For example, the activity of butirosin is greater when tested in Mueller-Hinton broth compared to agar, and its potency is lessened at an acid pH or in an anaerobic environment. nih.gov

Advanced Analytical Methodologies for Butirosin Sulphate Research

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods are fundamental to the qualitative and quantitative analysis of Butirosin (B1197908) sulphate in a research context. These instrumental techniques provide detailed information on molecular structure, purity, and concentration.

Qualitative analysis is focused on identifying and characterizing the molecular structure of Butirosin sulphate.

X-ray Crystallography : This technique provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure of this compound itself is not widely detailed in available research, X-ray analysis has been instrumental in studying its biosynthetic pathway. For instance, the structure of the Butirosin biosynthetic enzyme BtrN from Bacillus circulans has been determined to a resolution of 1.56 Å. nih.govmit.edu This research revealed that BtrN possesses a modified AdoMet radical fold with a (β5/α4) motif, rather than the canonical (β/α)6 architecture, providing critical insights into the enzymatic machinery responsible for producing the antibiotic. nih.govmit.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the structure of molecules in solution. core.ac.uk Complete proton (¹H) NMR assignments for Butirosin A have been achieved using various two-dimensional (2D) NMR methods. nih.gov These studies have provided detailed conformational insights, suggesting a stacking arrangement between the xylose and the 2,6-diamino-2,6-dideoxyglucose rings. In contrast, the 2-deoxystreptamine (B1221613) ring and its (S)-4-amino-2-hydroxybutyryl substituent extend away from this stacked portion of the molecule. nih.gov Such conformational studies are vital for understanding the molecule's interaction with biological targets. nih.gov

Mass Spectrometry (MS) : MS is used to determine the mass-to-charge ratio of ions, allowing for the calculation of exact molecular weight and the elucidation of molecular structure through fragmentation patterns. broadinstitute.org Electrospray Ionization Mass Spectrometry (ESI-MS) has been used in research to characterize key intermediates in the Butirosin biosynthetic pathway. nih.gov When coupled with a separation technique like HPLC (HPLC-MS), it becomes a highly specific tool for identifying and confirming the presence of this compound and related compounds in complex mixtures. waters.com

Table 1: Summary of Qualitative Research Findings for Butirosin and Related Molecules

| Analytical Technique | Subject of Analysis | Key Research Findings |

|---|---|---|

| X-ray Crystallography | Butirosin Biosynthetic Enzyme (BtrN) | Determined structure to 1.56 Å resolution; identified a modified (β5/α4) AdoMet radical fold. nih.govmit.edu |

| NMR Spectroscopy | Butirosin A | Achieved complete ¹H NMR assignments; revealed a stacking arrangement between xylose and 2,6-diamino-2,6-dideoxyglucose rings. nih.gov |

| Mass Spectrometry | Butirosin Biosynthesis | ESI-MS used to identify and characterize intermediates in the biosynthetic pathway. nih.gov |

For the precise measurement of this compound concentrations in research samples, HPLC and HPLC-MS are the methods of choice.

High-Performance Liquid Chromatography (HPLC) : HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). shimadzu.com Due to the structural properties of aminoglycosides like Butirosin, which lack a strong chromophore, direct UV detection can be challenging. Therefore, methods often involve a pre-column or post-column derivatization step to attach a UV-active or fluorescent tag to the molecule, enhancing detection sensitivity. researchgate.net A common approach for related aminoglycosides involves separation on a reversed-phase C18 column using a gradient mobile phase, such as a mixture of acetonitrile (B52724) and water. researchgate.net

HPLC-MS : The coupling of HPLC with Mass Spectrometry provides a highly sensitive and selective quantitative method. lcms.cznih.govnih.gov After the HPLC separates this compound from other components in a sample, the mass spectrometer can specifically detect and quantify it based on its unique mass-to-charge ratio, even at very low concentrations. This technique minimizes interference from matrix components and is particularly valuable for analyzing samples from fermentation broths or biological fluids. waters.com

Table 2: Representative HPLC Parameters for Aminoglycoside Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Gradient elution with Acetonitrile and Water/Buffer |

| Detection | UV-Visible or Fluorescence (often requires derivatization), or Mass Spectrometry (MS) |

| Sample Preparation | May include protein precipitation followed by derivatization with an agent like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB). researchgate.net |

Capillary Electrophoresis is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. chromatographyonline.comsciex.com

Identification and Quantification : For a charged molecule like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. researchgate.net In CZE, analytes migrate at different velocities through a narrow capillary filled with a buffer, allowing for their separation and subsequent detection, typically by UV or by coupling to a mass spectrometer (CE-MS). chromatographyonline.com The migration time is a characteristic feature used for identification, while the peak area is proportional to the concentration, enabling quantification. nih.gov

Impurity Detection : The high efficiency of CE allows it to resolve structurally similar impurities from the main this compound peak. researchgate.net This makes it a valuable tool in research for assessing the purity of a sample and characterizing potential degradation products or biosynthesis-related byproducts. The technique is known for its short analysis times and minimal sample consumption. nih.gov

Other Analytical Approaches for Research

Beyond instrumental chromatography and spectroscopy, other methods are employed, particularly for screening and functional assessment.

Microbiological assays are used to determine the biological activity of an antibiotic. These assays are essential for screening fermentation broths for Butirosin production and for assessing its potency. longdom.org

A standard method for Butirosin is the paper-disc, agar-diffusion assay. nih.govnih.gov In this technique, a paper disc impregnated with a known amount of this compound is placed on an agar (B569324) plate uniformly seeded with a susceptible test organism, such as Escherichia coli. nih.govasm.org As the antibiotic diffuses into the agar, it inhibits the growth of the bacteria, creating a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the concentration and potency of the antibiotic. This method was developed for Butirosin using Escherichia coli (P-D 04863) as the test organism and Mycin Assay Agar. nih.govasm.org

Table 3: Antibacterial Activity of this compound in a Paper-Disc, Agar-Diffusion Test

| Test Organism | Minimum Inhibitory Concentration (µg/ml) |

|---|---|

| Staphylococcus aureus | ≤6.25 |

| Streptococcus pyogenes | ≤6.25 |

| Escherichia coli | ≤6.25 |

| Klebsiella pneumoniae | ≤6.25 |

| Proteus mirabilis | ≤6.25 |

| Pseudomonas aeruginosa | ≤25 |

| Salmonella enteritidis | ≤6.25 |

| Shigella flexneri | ≤6.25 |

(Data adapted from antimicrobial activity studies) asm.orgnih.gov

Immunoassays are highly sensitive and specific methods that utilize the binding reaction between an antibody and its target antigen (in this case, this compound). While specific immunoassays for this compound are not commonly detailed in the literature, the principles are widely applicable for research purposes.

Principle : To develop an immunoassay, Butirosin would first be conjugated to a larger carrier protein to make it immunogenic, allowing for the production of specific antibodies. These antibodies can then be used in a competitive assay format. A labeled version of Butirosin competes with the unlabeled Butirosin in a sample for a limited number of antibody binding sites. The amount of bound labeled Butirosin is inversely proportional to the concentration of Butirosin in the sample.

Types of Immunoassays :

Radioimmunoassay (RIA) : Uses a radiolabel (e.g., ¹²⁵I) for detection.

Enzyme Immunoassay (EIA) / ELISA : Uses an enzyme label that converts a substrate into a detectable colorimetric or chemiluminescent signal.

Fluoroimmunoassay (FIA) : Uses a fluorescent label for detection.